尼古丁 1-N-氧化物

描述

Nicotine 1-N-oxide, also known as Nicotine N’-oxide, is a metabolite of nicotine . It is an alkaloid N-oxide from the leaves, stems, and roots of Nicotiana tabacum . It is formed when nicotine is metabolized in the liver by cytochrome P450 (CYP) isoform CYP2A6 .

Synthesis Analysis

Nicotine 1-N-oxide is a metabolite of nicotine and is formed when nicotine is metabolized in the liver by cytochrome P450 (CYP) isoform CYP2A6 . Myosmine and nornicotine are both common intermediates in the chemical synthesis of nicotine and as such could potentially be more abundant in synthetic nicotine .

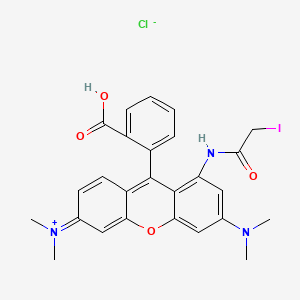

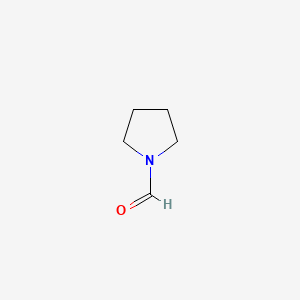

Molecular Structure Analysis

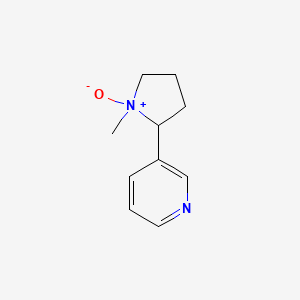

The molecular formula of Nicotine 1-N-oxide is C10H14N2O . The structure of Nicotine 1-N-oxide includes a pyridine cycle and a pyrrolidine cycle .

Chemical Reactions Analysis

The major metabolic pathway of nicotine involves sequential action of cytochrome CYP2A6 and cytosolic aldehyde oxidase (AO) with the production of major metabolite cotinine that is further converted by the same isoenzyme into trans-3′-hydroxycotinine .

Physical And Chemical Properties Analysis

Nicotine 1-N-oxide has a molecular weight of 178.231 . It is a pale-yellow to dark-brown liquid with a fish-like odor when warm .

科学研究应用

1. 在烟草研究和公共卫生中的作用

尼古丁 1-N-氧化物以及其他尼古丁衍生物在烟草研究中发挥着重要作用,特别是在了解尼古丁和烟草使用的生物学、行为和社会影响方面。这项研究对于制定公共卫生政策和制定减少烟草使用的战略至关重要。涉及尼古丁及其衍生物的不同研究领域展示了跨学科研究和合作的机会 (Perkins 等人,1996)。

2. 代谢研究

尼古丁 1-N-氧化物已对其在各种组织(如肝脏、小肠和肾脏)中的代谢途径进行了研究。关于尼古丁 1-N-氧化物还原和参与此过程的酶的研究提供了对尼古丁在体内的代谢的见解。这项研究对于了解尼古丁在不同器官中如何被处理和消除至关重要 (Dajani、Gorrod 和 Beckett,1975)。

3. 药理研究

尼古丁 1-N-氧化物也是药理研究的重点。研究其形成,特别是其在尼古丁代谢过程中的立体异构体,对于了解尼古丁的药理作用很重要。此类研究对于开发尼古丁成瘾和相关疾病的治疗方法和疗法具有重要意义 (Park 等人,1993)。

4. 遗传学和尼古丁使用

研究探讨了尼古丁使用及其影响的遗传决定因素,包括尼古丁 1-N-氧化物的代谢。这些研究有助于了解吸烟行为和尼古丁依赖性的个体差异,可能有助于戒烟疗法的个性化方法 (Ulgen 和 Sevinc,2017)。

5. 治疗应用

尼古丁 1-N-氧化物是正在进行的尼古丁及其衍生物治疗应用研究的一部分。这包括它们在治疗精神分裂症、阿尔茨海默病和帕金森病等神经系统疾病方面的潜在用途,其中对尼古丁代谢的理解至关重要 (Perkins 等人,1996)。

安全和危害

未来方向

There is significant interest in the study of nicotine and its metabolites due to their impact on health and their presence in popular products like tobacco and e-cigarettes . Future research may focus on the development of methods for the analysis of nicotine degradants in nicotine pouches and other products .

属性

IUPAC Name |

3-(1-methyl-1-oxidopyrrolidin-1-ium-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFBQHICRCUQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1C2=CN=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601262724 | |

| Record name | 3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601262724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Nicotine-1'-N-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL | |

| Record name | Nicotine-1'-N-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

3-(1-Methyl-1-oxidopyrrolidin-1-ium-2-yl)pyridine | |

CAS RN |

63551-14-4 | |

| Record name | 3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63551-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotine 1-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063551144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601262724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicotine-1'-N-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-79 °C | |

| Record name | Nicotine-1'-N-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-methylphenyl)acetate](/img/structure/B1209695.png)